benzyl N-[2-(methoxymethoxy)ethyl]carbamate
Description
Benzyl N-[2-(methoxymethoxy)ethyl]carbamate is a carbamate derivative characterized by a methoxymethoxy-ethyl substituent attached to the carbamate nitrogen. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of complex molecules. For instance, it serves as a precursor in the synthesis of SCH-TCO, a molecule involving pyrimidine ring modifications. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-hydroxypyrimidine and benzyl N-[2-(methanesulfonyloxy)ethyl]carbamate, derived from mesylation of the corresponding alcohol . Its structural features, including the methoxymethoxy group, confer unique reactivity and solubility properties, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
benzyl N-[2-(methoxymethoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-10-16-8-7-13-12(14)17-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEZVUHFLIJPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-(methoxymethoxy)ethyl]carbamate typically involves the reaction of benzyl chloroformate with 2-(methoxymethoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(methoxymethoxy)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that carbamate derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to benzyl N-[2-(methoxymethoxy)ethyl]carbamate have been evaluated for their efficacy against various bacterial strains, including Mycobacterium tuberculosis. A study found that certain analogs demonstrated minimal inhibitory concentrations comparable to established antibiotics, suggesting potential as new therapeutic agents for tuberculosis treatment .
Anticancer Activity
Several studies have highlighted the anticancer potential of carbamate compounds. Benzyl carbamates have been shown to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, making them candidates for further development in anticancer therapies.
Case Study 1: Antimycobacterial Evaluation
A series of synthesized benzyl derivatives were tested for their ability to inhibit M. tuberculosis. Among these, some compounds displayed MIC values similar to first-line treatments like isoniazid. The selectivity of these compounds was assessed using Vero and HepG2 cell lines, indicating low toxicity to mammalian cells while effectively targeting bacterial cells .
| Compound | MIC (µM) | Selectivity (CC50) |
|---|---|---|
| Compound A | 2.7 | >100 |
| Compound B | 2.8 | >100 |
| This compound | TBD | TBD |
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, benzyl carbamates were screened against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations.
Mechanism of Action
The mechanism of action of benzyl N-[2-(methoxymethoxy)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzyl and 2-(methoxymethoxy)ethyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamate Derivatives
Carbamate derivatives exhibit diverse chemical and physical properties depending on their substituents. Below is a detailed comparison of benzyl N-[2-(methoxymethoxy)ethyl]carbamate with analogous compounds:
Carbamates with Alkyl and Phosphoryl Substituents
highlights several (R)-benzyl carbamates with phosphoryl-containing alkyl chains. These compounds demonstrate variations in yield, enantiomeric excess (ee), and steric/electronic effects:
| Compound | Yield (%) | ee (%) | Key Structural Feature |
|---|---|---|---|
| (R)-Benzyl N-[1-(dimethoxyphosphoryl)butyl]carbamate | 85 | 80 | Linear butyl chain with phosphoryl group |
| (R)-Benzyl N-[cyclohexyl(dimethoxyphosphoryl)methyl]carbamate | 71 | 65 | Cyclohexyl group introducing steric bulk |
| This compound (target) | N/A | N/A | Methoxymethoxy-ethyl chain (no phosphoryl) |
- Key Differences :
- The phosphoryl group in compounds enhances hydrogen-bonding capacity and catalytic activity in enantioselective reactions, whereas the methoxymethoxy group in the target compound improves solubility in polar solvents .
- Cyclohexyl substituents (e.g., in compound 3i) reduce reaction yields due to steric hindrance, whereas linear chains (e.g., 3g) favor higher yields .
Carbamates with Ether and Hydroxy Substituents
describes benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate , which shares structural similarities but differs in functional groups:
| Property | This compound | Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO₅ (inferred) | C₁₄H₂₁NO₅ |
| Key Functional Group | Methoxymethoxy (-OCH₂OCH₃) | Hydroxyethoxy (-OCH₂CH₂OH) |
| Solubility | High in organic solvents | Enhanced water solubility due to hydroxyl group |
| Applications | Synthetic intermediate | Potential use in biocompatible materials |
- Impact of Hydroxyl Group :
Carbamates with Aromatic and Amino Substituents
discusses benzyl N-[2-(4-aminophenyl)ethyl]carbamate, which incorporates an aromatic amine:
| Property | This compound | Benzyl N-[2-(4-aminophenyl)ethyl]carbamate |
|---|---|---|
| Reactivity | Electrophilic sites at carbamate and ether | Nucleophilic amine enhances coupling |
| Applications | Building block for heterocycles | Intermediate in peptide synthesis |
| Stability | Stable in basic conditions | Susceptible to oxidation |
- Functional Group Influence: The 4-aminophenyl group introduces redox sensitivity but enables conjugation with biomolecules, a feature absent in the methoxymethoxy-substituted carbamate .
Carbamates with Heterocyclic Moieties
and describe carbamates fused with azetidinone rings (e.g., 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetin-2-yl)carbamate). These compounds exhibit:
- Higher molecular complexity due to the azetidinone core.
- Antimicrobial activity linked to the chloro and substituted phenyl groups, unlike the target compound’s primarily synthetic utility .
Biological Activity
Benzyl N-[2-(methoxymethoxy)ethyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 239.27 g/mol
- CAS Number : 122225-22-3
The compound features a carbamate functional group, which is known for its ability to interact with various biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The presence of the benzyl and 2-(methoxymethoxy)ethyl groups enhances the compound’s binding affinity and specificity to these targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown significant antimicrobial properties against various microorganisms, including bacteria and fungi .
- Anticancer Potential : Analogous compounds have demonstrated cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy. The mechanism often involves interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is critical in the development of therapeutic agents targeting diseases like tuberculosis .
Table 1: Summary of Biological Activities
| Biological Activity | Assessed Targets | References |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | |
| Anticancer | MCF-7, KB-V1 | |
| Enzyme Inhibition | MtbIMPDH2 |
Case Study 1: Antimicrobial Activity
A study synthesized various derivatives related to this compound and tested their antimicrobial efficacy against common pathogens. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for this class of compounds .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of structurally similar carbamates on cancer cell lines. The results highlighted that specific analogs exhibited IC values in the nanomolar range against MCF-7 breast cancer cells, demonstrating their potential as anticancer agents through mechanisms involving ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
